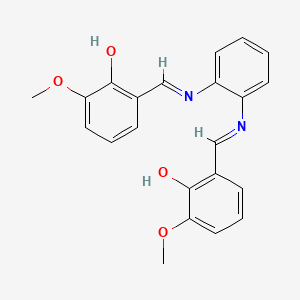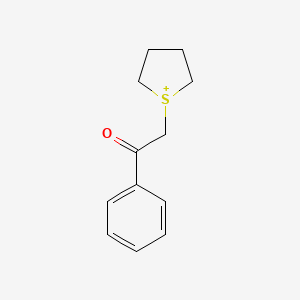![molecular formula C22H20ClN3O5 B1228932 5-[3-(2-Chloro-6-methoxy-3-quinolinyl)-5-(2-furanyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B1228932.png)
5-[3-(2-Chloro-6-methoxy-3-quinolinyl)-5-(2-furanyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[3-(2-chloro-6-methoxy-3-quinolinyl)-5-(2-furanyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid is an organochlorine compound and a member of quinolines.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Research has focused on the synthesis and characterization of derivatives related to this compound, particularly for antimicrobial applications. For instance, the synthesis of substituted derivatives involving quinazolin-4(3H)-one, exhibiting potent antibacterial and antifungal activities, has been studied (P. Chaitanya et al., 2017). Similar work involves the synthesis of Schiff bases and 2-azetidinones derived from quinazolin-4(3H)-one, demonstrating good antimicrobial activity, especially with compounds having chloro and methoxy groups (N. Patel & J. Patel, 2011).
Antimicrobial Activity
- Studies on compounds with structural similarities have shown notable antimicrobial efficacy. For example, a series of novel quinoline derivatives, including pyrazole and benzofuran moieties, were synthesized and screened for antibacterial activity against pathogens like S. aureus and E. coli, showing significant activity (M. Idrees et al., 2020). Another study involving 2-chloro-7-methoxy-quinoline-3-carboxaldehyde derivatives found these compounds effective against various microbes (R. Khunt et al., 2002).
Anticancer Applications
- Derivatives of the compound have been explored for anticancer potential. A study on amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid revealed significant antiproliferative activities against various human cancer cell lines (Şeyma Cankara Pirol et al., 2014).
Industrial Applications
- Some derivatives of the compound have been evaluated for industrial applications, like corrosion inhibition. A study on quinoxaline-based propanones showed their effectiveness as inhibitors of mild steel corrosion in acidic environments, indicating potential use in industrial corrosion prevention (L. Olasunkanmi & E. Ebenso, 2019).
Eigenschaften
Produktname |
5-[3-(2-Chloro-6-methoxy-3-quinolinyl)-5-(2-furanyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
|---|---|
Molekularformel |
C22H20ClN3O5 |
Molekulargewicht |
441.9 g/mol |
IUPAC-Name |
5-[3-(2-chloro-6-methoxyquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C22H20ClN3O5/c1-30-14-7-8-16-13(10-14)11-15(22(23)24-16)18-12-17(19-4-3-9-31-19)25-26(18)20(27)5-2-6-21(28)29/h3-4,7-11,18H,2,5-6,12H2,1H3,(H,28,29) |
InChI-Schlüssel |
HLSPTDWBJQDVGR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=CC(=C(N=C2C=C1)Cl)C3CC(=NN3C(=O)CCCC(=O)O)C4=CC=CO4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



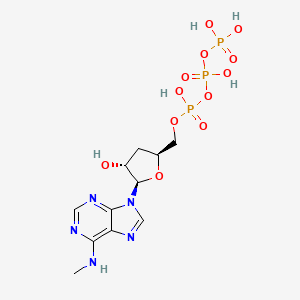
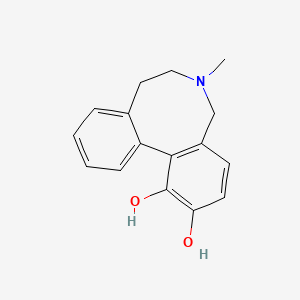
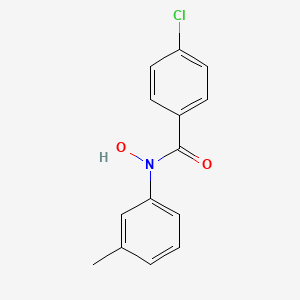
![6-[[(2S)-1-oxo-2-(4-oxo-1,2,3-benzotriazin-3-yl)propyl]amino]hexanoic acid](/img/structure/B1228853.png)
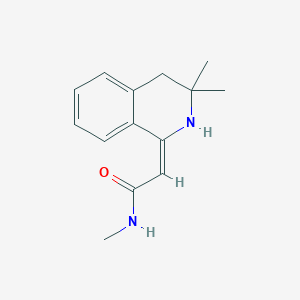
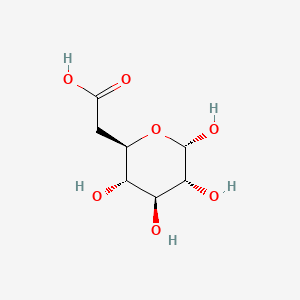
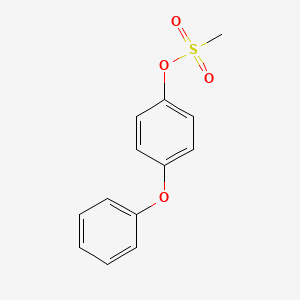
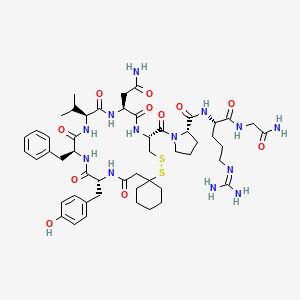
![ethyl 4-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}piperidine-1-carboxylate](/img/structure/B1228865.png)
![Acetic acid [2-(1-acetyl-6-indolyl)-2-oxoethyl] ester](/img/structure/B1228866.png)
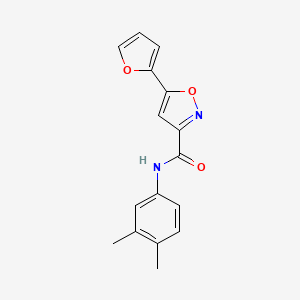
![ethyl 5-[(thien-2-ylacetyl)amino]-1-{2-[(thien-2-ylacetyl)oxy]ethyl}-1H-pyrazole-4-carboxylate](/img/structure/B1228869.png)
